Cas no 2198510-45-9 (2-{1-(9H-purin-6-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one)

2-{1-(9H-purin-6-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one structure
2198510-45-9 structure
Product name:2-{1-(9H-purin-6-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
CAS No:2198510-45-9
MF:C18H16N8O
Molecular Weight:360.372641563416
CID:6615514
PubChem ID:126929674

2-{1-(9H-purin-6-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one 化学的及び物理的性質

名前と識別子

    • 2-{1-(9H-purin-6-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
    • F6604-9749
    • 2198510-45-9
    • AKOS032917526
    • 2-[[1-(7H-purin-6-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
    • 2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
    • インチ: 1S/C18H16N8O/c27-15-2-1-14(13-3-5-19-6-4-13)24-26(15)9-12-7-25(8-12)18-16-17(21-10-20-16)22-11-23-18/h1-6,10-12H,7-9H2,(H,20,21,22,23)
    • InChIKey: GXFRXXQAAVVSNQ-UHFFFAOYSA-N
    • SMILES: O=C1C=CC(C2C=CN=CC=2)=NN1CC1CN(C2C3=C(N=CN3)N=CN=2)C1

計算された属性

  • 精确分子量: 360.14470716g/mol
  • 同位素质量: 360.14470716g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 625
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 103Ų
  • XLogP3: 0.7

2-{1-(9H-purin-6-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6604-9749-1mg
2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2198510-45-9
1mg
$54.0 2023-09-07
Life Chemicals
F6604-9749-20μmol
2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2198510-45-9
20μmol
$79.0 2023-09-07
Life Chemicals
F6604-9749-40mg
2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2198510-45-9
40mg
$140.0 2023-09-07
Life Chemicals
F6604-9749-10μmol
2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2198510-45-9
10μmol
$69.0 2023-09-07
Life Chemicals
F6604-9749-2mg
2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2198510-45-9
2mg
$59.0 2023-09-07
Life Chemicals
F6604-9749-50mg
2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2198510-45-9
50mg
$160.0 2023-09-07
Life Chemicals
F6604-9749-100mg
2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2198510-45-9
100mg
$248.0 2023-09-07
Life Chemicals
F6604-9749-5μmol
2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2198510-45-9
5μmol
$63.0 2023-09-07
Life Chemicals
F6604-9749-75mg
2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2198510-45-9
75mg
$208.0 2023-09-07
Life Chemicals
F6604-9749-3mg
2-{[1-(9H-purin-6-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
2198510-45-9
3mg
$63.0 2023-09-07

2-{1-(9H-purin-6-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one 関連文献

2-{1-(9H-purin-6-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-oneに関する追加情報

Introduction to 2-{1-(9H-purin-6-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one and Its Significance in Modern Chemical Biology

The compound with the CAS number 2198510-45-9 represents a fascinating molecule in the realm of chemical biology, particularly in the development of novel pharmaceutical agents. This compound, formally known as 2-{1-(9H-purin-6-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one, has garnered significant attention due to its unique structural features and potential biological activities. The intricate scaffold of this molecule combines several pharmacophoric elements that make it a promising candidate for further exploration in drug discovery.

At the core of this compound's structure lies a dihydropyridazinone core, which is a heterocyclic system known for its versatility in medicinal chemistry. The presence of a pyridine ring at the 6-position and an azetidine moiety at the 1-position introduces additional layers of complexity, enabling diverse interactions with biological targets. These structural components are not merely decorative but are strategically placed to enhance binding affinity and selectivity, which are critical factors in the design of effective therapeutic agents.

One of the most compelling aspects of this compound is its potential as a modulator of kinase enzymes, which play pivotal roles in numerous cellular processes, including cell growth, differentiation, and signal transduction. The purine moiety embedded within the molecule is particularly noteworthy, as purine derivatives have long been recognized for their ability to interact with enzymes and receptors involved in disease pathways. Specifically, the 9H-purin-6-yl group can serve as a scaffold for designing molecules that selectively inhibit or activate kinases, thereby offering therapeutic benefits.

Recent advancements in computational chemistry and structure-based drug design have enabled researchers to predict the binding modes of such molecules with high precision. By leveraging these techniques, scientists have been able to identify how 2-{1-(9H-purin-6-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one might interact with target proteins. These studies suggest that the compound exhibits favorable binding properties that could make it an effective tool for investigating kinase-mediated pathways. Furthermore, the presence of multiple functional groups allows for further derivatization, enabling the creation of libraries of analogs with tailored biological profiles.

The synthesis of this compound represents a testament to the ingenuity of modern organic chemistry. The multi-step synthesis involves careful manipulation of functional groups to construct the desired heterocyclic framework. Each step must be meticulously controlled to ensure high yield and purity, which are essential for subsequent biological evaluation. The synthesis strategy also highlights the importance of protecting group chemistry, which allows for sequential installation of different moieties without unwanted side reactions.

In terms of biological activity, preliminary studies have hinted at potential effects on enzymes such as protein tyrosine kinases (PTKs) and serine/threonine kinases (STKs). These enzymes are implicated in various diseases, including cancer, inflammatory disorders, and neurological conditions. The ability to modulate their activity could lead to novel therapeutic interventions. Additionally, the compound's interaction with other biological targets cannot be overlooked. For instance, its ability to cross cell membranes and reach intracellular targets suggests that it might be suitable for treating diseases that require intracellular action.

The field of chemical biology is rapidly evolving, with an increasing emphasis on developing small molecules that can modulate biological processes with high specificity. This compound exemplifies how structural diversity can be leveraged to create molecules with novel mechanisms of action. By combining elements from different pharmacophoric families—such as purines, pyridines, and azetidines—it offers a unique combination of features that could make it effective against multiple targets.

One particularly exciting aspect is the potential application of this compound in chemoproteomics, where small molecules are used to probe protein-protein interactions or post-translational modifications. By studying how this molecule affects cellular signaling networks, researchers can gain insights into disease mechanisms and identify new therapeutic opportunities. Such studies often require sophisticated biochemical techniques but can yield invaluable information about drug-like properties and potential side effects.

The development pipeline for this compound is still in its early stages, but its promising characteristics warrant further investigation. Future studies will likely focus on optimizing its potency and selectivity through structure-activity relationship (SAR) studies. Additionally, exploring its pharmacokinetic properties will be crucial for determining whether it has sufficient bioavailability to translate into clinical efficacy. These efforts will involve collaboration between synthetic chemists, biochemists, and pharmacologists to ensure a comprehensive understanding of its behavior both in vitro and in vivo.

Another area ripe for exploration is the use of proteolysis-targeting chimeras (PROTACs) or similar degrader technologies combined with this scaffold. By linking it to degradation domains that target specific proteins, researchers could develop molecules capable of permanently eliminating disease-causing proteins rather than merely inhibiting their activity. This approach has gained significant traction in recent years as a means to achieve more durable therapeutic effects compared to traditional inhibitors.

The environmental impact and sustainability considerations are also important when evaluating new chemical entities like this one. Modern drug discovery increasingly incorporates green chemistry principles to minimize waste and reduce hazardous byproducts during synthesis. Efforts are underway to develop more sustainable synthetic routes that align with these goals while maintaining high yields and purity standards.

In conclusion,2-{1-(9H-purin-6-yl)azetidin-3-ylmethyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one (CAS no 2198510-45-9) represents a promising entity in chemical biology with significant potential for further development into a therapeutic agent or research tool. Its unique structural features—particularly the combination of purine-, pyridine-, and azetidine-based moieties—make it an intriguing candidate for modulating kinase enzymes and other biological targets implicated in various diseases. As research continues to uncover new applications for such compounds,their role in advancing medical science is likely to grow even more pronounced。

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